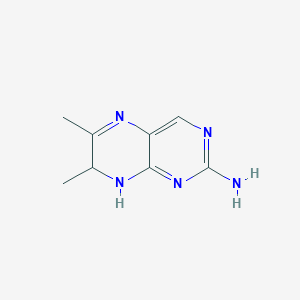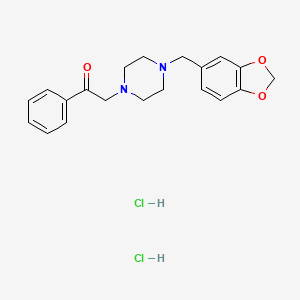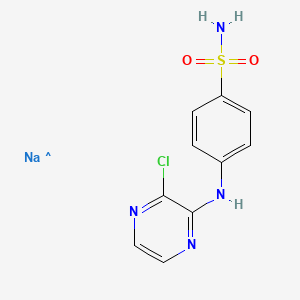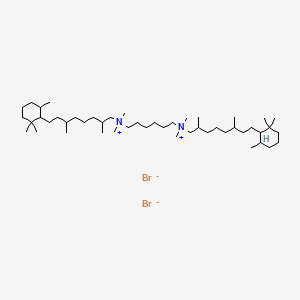
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. For instance, a common method involves reacting 4-pentyn-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole in a solvent like dichloromethane. The reaction is allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It may be involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mecanismo De Acción
The mechanism by which (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL exerts its effects is primarily through its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: These compounds also serve as protecting groups for alcohols but are less bulky than tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: These are more sterically hindered than tert-butyldimethylsilyl ethers, providing greater protection but requiring harsher conditions for removal.
Uniqueness
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is unique due to its balance of steric hindrance and ease of removal. The tert-butyl group provides sufficient bulk to protect the hydroxyl group effectively, while the dimethylsilyl group allows for relatively mild deprotection conditions.
Propiedades
Fórmula molecular |
C11H24O2Si |
|---|---|
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-7,12H,8-10H2,1-5H3/b7-6+ |
Clave InChI |
XPMXAAGISRJZIU-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC/C=C/CO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















